ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate
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Overview
Description
Ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate typically involves the reaction of 3-amino-4-methoxybenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron powder in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and receptors, leading to reduced inflammation and neuroprotection. The compound may also interact with the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate can be compared with other tetrazole derivatives:
Ethyl [5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetate: Similar structure but lacks the amino group, which may result in different biological activities.
Ethyl [5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl]acetate: Similar structure but with a methyl group instead of a methoxy group, potentially altering its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their contributions to its overall properties and applications.
Properties
Molecular Formula |
C12H15N5O3 |
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Molecular Weight |
277.28 g/mol |
IUPAC Name |
ethyl 2-[5-(3-amino-4-methoxyphenyl)tetrazol-2-yl]acetate |
InChI |
InChI=1S/C12H15N5O3/c1-3-20-11(18)7-17-15-12(14-16-17)8-4-5-10(19-2)9(13)6-8/h4-6H,3,7,13H2,1-2H3 |
InChI Key |
XIQYYHWYKNWPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC(=C(C=C2)OC)N |
Origin of Product |
United States |
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